The Thiepine Ring: A Comprehensive Technical Guide to Structure and Conformation
The Thiepine Ring: A Comprehensive Technical Guide to Structure and Conformation
For Immediate Release
This whitepaper provides a detailed examination of the seven-membered, sulfur-containing heterocycle, thiepine. Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuanced structural and conformational properties of the thiepine core, supported by quantitative data, experimental methodologies, and logical visualizations.
Introduction to Thiepine
Thiepine is an unsaturated seven-membered heterocyclic compound containing six carbon atoms and one sulfur atom.[1] The parent compound, C₆H₆S, is notably unstable and is predicted to be antiaromatic, a property that drives its tendency to undergo chemical transformations.[1][2] It is thermally labile, readily extruding a sulfur atom to form the highly stable benzene ring through a valence isomerization mechanism involving a bicyclic thianorcaradiene intermediate.[1][2]
Despite the inherent instability of the parent molecule, the thiepine ring system is of significant interest. Its unique seven-membered structure is a feature in various pharmacologically active compounds, including dibenzothiepines like the antipsychotic drug zotepine and the antidepressant dosulepin.[1] Stability of the thiepine ring can be significantly enhanced through several strategies:
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Substitution: Introduction of bulky substituents at the C2 and C7 positions can sterically hinder decomposition pathways.[3]
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Annulation: Fusing one or more benzene rings to the thiepine core, creating benzothiepines and dibenzothiepines, increases stability.[1]
-
Complexation: Coordination to a transition metal, such as in (η⁴-C₆H₆S)Fe(CO)₃, stabilizes the otherwise labile thiepine ring.[1]
Conformational Analysis of the Thiepine Ring
Contrary to aromatic systems which are planar, the antiaromatic and unsaturated thiepine ring is nonplanar.[1][4] This non-planarity alleviates the destabilizing effects of an 8 π-electron system. The ring adopts several puckered conformations, with the most significant being the boat and chair forms.
Theoretical and computational studies have been instrumental in understanding these conformations. Ab initio calculations suggest that cyclotrienes like thiepine predominantly possess a boat conformation.[5] The boat form is characterized by a flattening of the triene portion of the molecule.[5] X-ray crystallographic studies on stable, bulky derivatives and dibenzothiepines have experimentally confirmed the adoption of a nonplanar, boat-like or twisted boat-shape conformation in the solid state.[1][6] This bent structure weakens intermolecular π–π stacking interactions, which can improve the solubility of these compounds in common organic solvents.[6]
The energy landscape of thiepine conformations includes the boat, twist-boat, and chair forms, analogous to the well-studied cyclohexane system.[7][8] The boat and twist-boat conformations are generally considered to be in equilibrium.[7] Computational studies have estimated the energy barriers for the conformational inversion from one boat form to another. For the parent thiepine, the enthalpy of inversion has been calculated to be 30.5 kJ mol⁻¹.[9]
Quantitative Structural Data
The precise geometric parameters of the thiepine ring are highly dependent on the specific derivative and its crystalline environment or state (gas phase, solution). The following tables summarize available quantitative data from computational studies and X-ray crystallography.
Table 1: Calculated Bond Lengths and Dihedral Angle of Parent Thiepine
| Parameter | Value | Method |
| S1-C2 Bond Length | 1.784 Å | Calculation |
| C2-C3 Bond Length | 1.345 Å | Calculation |
| C3-C4 Bond Length | 1.466 Å | Calculation |
| C4-C5 Bond Length | 1.339 Å | Calculation |
| Dihedral Angle¹ | 50.8 (5)° | X-ray² |
¹Dihedral angle between the two benzo rings in a dibenzo[c,e]thiepine derivative.[10] ²Data for a dibenzothiepine derivative, not the parent compound.[10] Source for calculated bond lengths.[2]
Experimental Determination of Structure and Conformation
The elucidation of the three-dimensional structure of thiepine derivatives relies primarily on X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state conformation.
Experimental Protocol: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the overall conformation in the solid state.[11]
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the thiepine compound of sufficient size (typically >0.1 mm) and quality, free from significant defects.[11] For thiepine derivatives, this is often achieved by slow evaporation of a suitable solvent, such as petroleum ether.[10]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a diffraction pattern of reflections (spots) is produced. The angles and intensities of tens of thousands of these reflections are meticulously recorded by a detector.[11]
-
Structure Solution: The collected diffraction data is processed to yield a three-dimensional electron density map of the crystal's unit cell.[12] Initial phases for the structure factors are determined using computational methods (direct methods or Patterson methods).
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[12] The final result is a precise 3D model of the molecule.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution, where they are often more flexible than in the crystal lattice.[13]
Methodology:
-
Sample Preparation: A solution of the purified thiepine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the protons and carbons provide initial information about the electronic environment of the nuclei.
-
2D NMR Experiments: To deduce the conformation, a suite of 2D NMR experiments is employed:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons), which helps in assigning the proton signals across the ring.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (<5 Å), regardless of whether they are bonded. The presence and intensity of NOE cross-peaks between specific protons on the thiepine ring provide direct evidence for their spatial proximity, allowing for the deduction of the ring's conformation (e.g., identifying flagpole interactions in a boat form).[14]
-
-
Data Analysis: The coupling constants (J-values) from high-resolution ¹H spectra and the spatial restraints from NOESY data are used, often in conjunction with computational molecular modeling, to build and validate a 3D model of the predominant solution-state conformation.[15]
Visualizations
The following diagrams illustrate key conceptual relationships and workflows discussed in this guide.
Caption: Thermal decomposition pathway of thiepine.
References
- 1. Thiepine - Wikipedia [en.wikipedia.org]
- 2. docsity.com [docsity.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. BJOC - Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments [beilstein-journals.org]
- 7. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. ruppweb.org [ruppweb.org]
- 13. Conformational analysis of morphiceptin by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the conformations of bound peptides using NMR-transferred nOe techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
